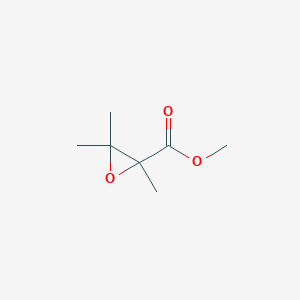

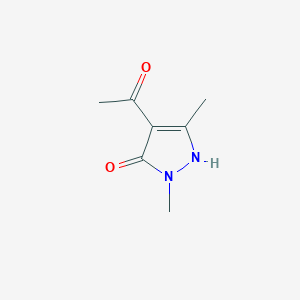

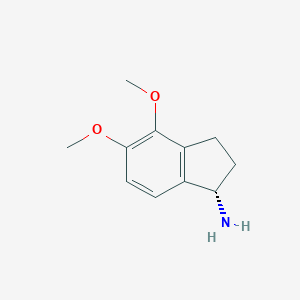

![molecular formula C14H25NO3 B061074 N-[(3s)-2-氧代四氢呋喃-3-基]癸酰胺 CAS No. 177315-87-6](/img/structure/B61074.png)

N-[(3s)-2-氧代四氢呋喃-3-基]癸酰胺

描述

“N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” is a N-acyl-amino acid . It is also known as N-Decanoyl-L-Homoserine lactone . This compound is a natural product found in Azospirillum lipoferum .

Molecular Structure Analysis

The molecular formula of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” is C14H25NO3 . The molecular weight is 255.35 g/mol . The IUPAC name is N - [ (3 S )-2-oxooxolan-3-yl]decanamide .

Physical And Chemical Properties Analysis

The computed properties of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” include a molecular weight of 255.35 g/mol, XLogP3-AA of 3.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 3 .

科学研究应用

Plant Root Development

N-Decanoyl-L-Homoserine lactone has been shown to activate auxin-induced adventitious root formation in plants. This process is mediated through hydrogen peroxide- and nitric oxide-dependent cyclic GMP signaling pathways . The compound stimulates the formation of adventitious roots and the expression of auxin-response genes in mung bean seedlings, which is a critical aspect of plant development and stress response .

Quorum Sensing in Bacteria

This molecule plays a significant role in quorum sensing, which is a system of stimuli and response correlated to population density. N-Decanoyl-L-Homoserine lactone regulates gene expression within bacterial communities, affecting cellular metabolism and potentially influencing the virulence and production of exoproteases .

Impact on Plant Growth

Research has indicated that N-Decanoyl-L-Homoserine lactone can impact plant growth and disease resistance. For instance, it has been reported to inhibit primary root growth in Arabidopsis, suggesting a complex interaction between this compound and plant physiological processes .

Gene Expression Regulation

As a member of the N-acyl-homoserine lactone family, this compound is involved in the regulation of gene expression in gram-negative bacteria. It plays a part in cell-to-cell communication among bacteria, which is essential for coordinating activities such as biofilm formation and pathogenicity .

Auxin Transport and Signaling

N-Decanoyl-L-Homoserine lactone enhances auxin basipetal transport in plants, which is a key factor in root development and response to environmental stimuli. The compound’s effect on auxin transport can be reversed by scavengers or inhibitors of hydrogen peroxide or nitric oxide, but not by inhibitors of cyclic GMP synthesis . This suggests a specific pathway through which the compound influences plant hormone signaling.

Modulation of Plant Defense Responses

The compound has been implicated in modulating plant defense responses. By affecting the signaling pathways involving hydrogen peroxide, nitric oxide, and cyclic GMP, N-Decanoyl-L-Homoserine lactone may play a role in how plants respond to biotic stress, such as pathogen attack .

作用机制

Target of Action

The primary targets of N-Decanoyl-L-Homoserine lactone are gram-negative bacteria such as Echerichia and Salmonella . It is a member of the N-acyl-homoserine lactone (AHL) family, which are signaling molecules that regulate gene expression in these bacteria .

Mode of Action

N-Decanoyl-L-Homoserine lactone interacts with its bacterial targets through a process known as quorum sensing, which is a form of cell-to-cell communication among bacteria . This compound can regulate gene expression in bacteria, thereby controlling their cellular metabolism .

Biochemical Pathways

The compound affects various biochemical pathways in bacteria. It plays a crucial role in the regulation of virulence and the production of exoproteases . It also triggers a transient and immediate increase in the concentrations of cytosolic free Ca2+ and reactive oxygen species (ROS), increases the activity of mitogen-activated protein kinase 6 (MPK6), and induces nitric oxide (NO) production .

Result of Action

The action of N-Decanoyl-L-Homoserine lactone results in significant molecular and cellular effects. It can stimulate the formation of adventitious roots and the expression of auxin-response genes in mung bean (Vigna radiata) seedlings . This response is possibly via hydrogen peroxide- and nitric oxide-dependent cyclic GMP signaling .

未来方向

属性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436062 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide | |

CAS RN |

177315-87-6 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

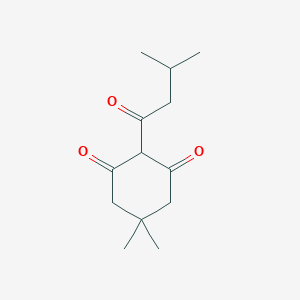

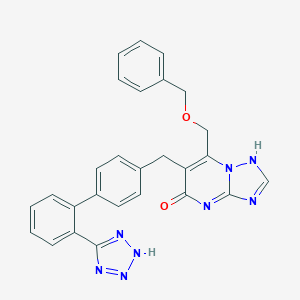

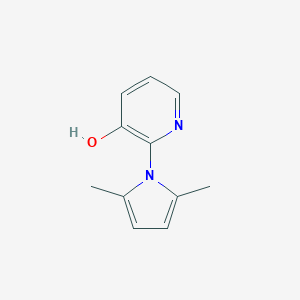

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

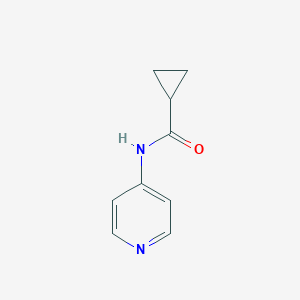

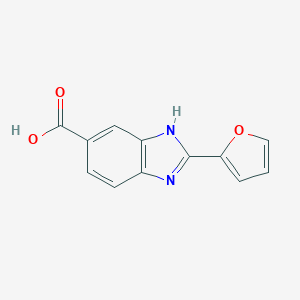

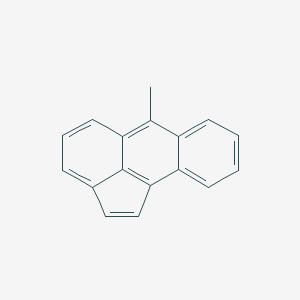

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

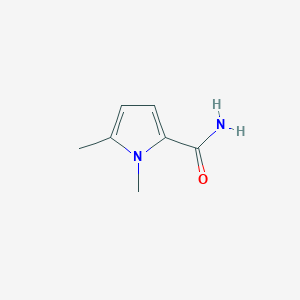

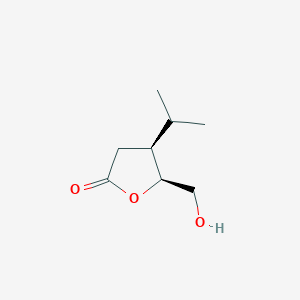

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)